molecular formula C7H14ClNO3S B2478792 6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride CAS No. 1909313-84-3

6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride

Cat. No.: B2478792
CAS No.: 1909313-84-3
M. Wt: 227.7
InChI Key: LWERCKSZJOMNMY-UHFFFAOYSA-N
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Description

6-Oxa-2lambda6-thia-9-azaspiro[45]decane-2,2-dione hydrochloride is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of oxygen, sulfur, and nitrogen atoms within its molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by the introduction of functional groups. Common reagents used in the synthesis include sulfur-containing compounds, nitrogen sources, and oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification methods, including crystallization and chromatography, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the oxidation state of sulfur and nitrogen atoms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxa-2-thia-9-azaspiro[4.5]decane-2,2-dioxide hydrochloride
  • 6-Oxa-2-thia-9-azaspiro[4.5]decane-2,2-dione

Uniqueness

6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride stands out due to its specific spirocyclic structure and the presence of multiple heteroatoms. This unique combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-oxa-2λ6-thia-9-azaspiro[4.5]decane 2,2-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S.ClH/c9-12(10)4-1-7(6-12)5-8-2-3-11-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWERCKSZJOMNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC12CNCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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